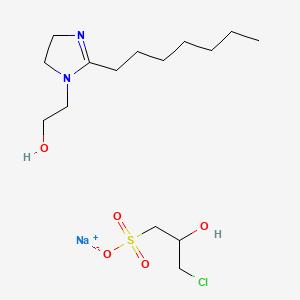
Einecs 271-863-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 271-863-0, also known as Sodium Capryloamphohydroxypropylsulfonate, is a biodegradable, low-foam wetting agent and coupler. It is particularly useful in both high alkali and acid systems due to its high tolerance for inorganic salts and solubility in up to 35% caustic soda. Additionally, it has excellent corrosion inhibition properties, making it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Capryloamphohydroxypropylsulfonate involves the reaction of caprylic acid with amines and sulfonating agents under controlled conditions. The reaction typically occurs in an aqueous medium, and the temperature is maintained to ensure optimal yield and purity. The product is then purified through various techniques such as distillation and crystallization to obtain the final compound .
Industrial Production Methods
Industrial production of Sodium Capryloamphohydroxypropylsulfonate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality. The compound is produced in large reactors, and the final product is often stored in sealed containers to prevent contamination and degradation .
Análisis De Reacciones Químicas
Types of Reactions
Sodium Capryloamphohydroxypropylsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines and alcohols.
Substitution: The compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Sodium Capryloamphohydroxypropylsulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a detergent and stabilizing agent.
Medicine: Utilized in pharmaceutical formulations for its wetting and solubilizing properties.
Industry: Applied in industrial cleaners, dishwashing detergents, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Sodium Capryloamphohydroxypropylsulfonate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions. The compound’s amphoteric nature allows it to function effectively in both acidic and alkaline environments, making it versatile for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Lauryl Sulfate: Another common surfactant with similar wetting and emulsifying properties.
Cocamidopropyl Betaine: A mild surfactant used in personal care products.
Sodium Dodecylbenzenesulfonate: A strong detergent and emulsifier used in industrial applications.
Uniqueness
Sodium Capryloamphohydroxypropylsulfonate stands out due to its high tolerance for inorganic salts and its ability to function in both high alkali and acid systems. Its excellent corrosion inhibition properties make it particularly valuable in industrial applications where metal protection is crucial .
Propiedades
Número CAS |
68610-39-9 |
|---|---|
Fórmula molecular |
C15H30ClN2NaO5S |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
sodium;3-chloro-2-hydroxypropane-1-sulfonate;2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C12H24N2O.C3H7ClO4S.Na/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;4-1-3(5)2-9(6,7)8;/h15H,2-11H2,1H3;3,5H,1-2H2,(H,6,7,8);/q;;+1/p-1 |
Clave InChI |
AEHONGSAPRMENK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


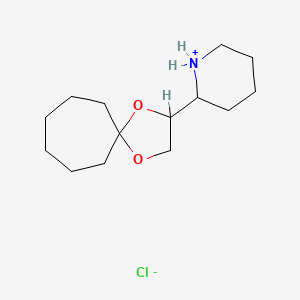
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
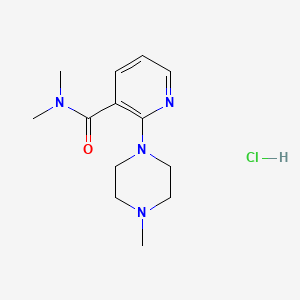
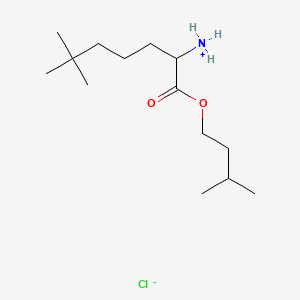
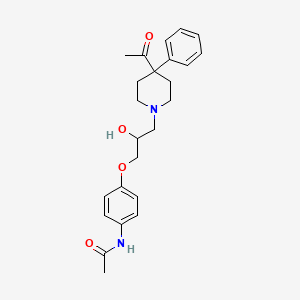
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
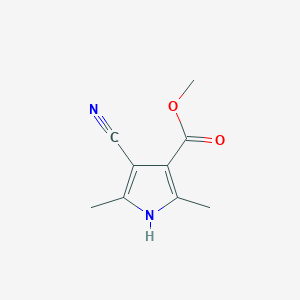
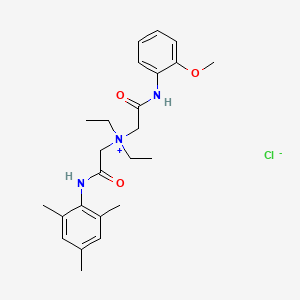
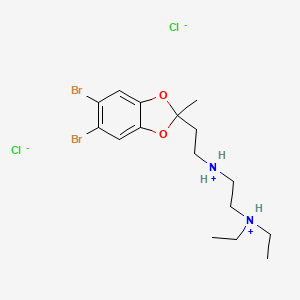
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
